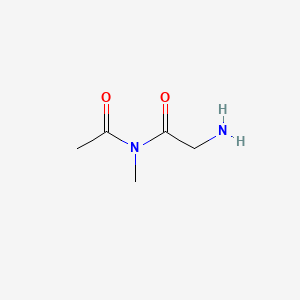
Acetamide,N-acetyl-2-amino-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetamide,N-acetyl-2-amino-N-methyl- can be synthesized through the acetylation of methylglycinamide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
While specific industrial production methods for Acetamide,N-acetyl-2-amino-N-methyl- are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-acetyl-2-amino-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Aplicaciones Científicas De Investigación
Acetamide,N-acetyl-2-amino-N-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying protein side-chain interactions and thermodynamic properties.
Medicine: Research into its potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate, is ongoing.
Industry: It may be used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism by which Acetamide,N-acetyl-2-amino-N-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, influencing protein structure and function. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-N-methylalaninamide
- N-Acetyl-N-methylvalinamide
- N-Acetyl-N-methylleucinamide
Uniqueness
Acetamide,N-acetyl-2-amino-N-methyl- is unique due to its specific structural properties and the presence of both acetyl and methyl groups. This combination allows it to serve as a versatile model compound for studying various biochemical and thermodynamic properties.
Conclusion
Acetamide,N-acetyl-2-amino-N-methyl- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactions, and research applications make it a valuable subject of study for chemists, biologists, and medical researchers.
Propiedades
Número CAS |
115395-72-7 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.147 |
Nombre IUPAC |
N-acetyl-2-amino-N-methylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7(2)5(9)3-6/h3,6H2,1-2H3 |
Clave InChI |
BHXQBQHIDBCUEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C(=O)CN |
Sinónimos |
Acetamide, N-acetyl-2-amino-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















